(S)-1-Boc-3-isobutyl-piperazine
Overview
Description
(S)-1-Boc-3-isobutyl-piperazine is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isobutyl group attached to the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-isobutyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and isobutyl bromide.
Alkylation: Piperazine is reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form 3-isobutyl-piperazine.
Protection: The resulting 3-isobutyl-piperazine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-isobutyl-piperazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the isobutyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(S)-1-Boc-3-isobutyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biological targets.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: In the chemical industry, it is used in the production of polymers and other materials that require piperazine derivatives.
Mechanism of Action
The mechanism by which (S)-1-Boc-3-isobutyl-piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The Boc protecting group ensures that the compound remains stable and reactive under physiological conditions, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Lacks the isobutyl group, making it less hydrophobic and potentially less effective in certain applications.
3-isobutyl-piperazine: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-4-piperidone: Another Boc-protected piperazine derivative with different reactivity and applications.
Uniqueness
(S)-1-Boc-3-isobutyl-piperazine is unique due to the combination of the Boc protecting group and the isobutyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZDBPJNYEIE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647563 | |
Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-62-1 | |
Record name | 1,1-Dimethylethyl (3S)-3-(2-methylpropyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928025-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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